molecular formula C8H11NO B1265677 4-Amino-2,5-dimethylphenol CAS No. 3096-71-7

4-Amino-2,5-dimethylphenol

Cat. No. B1265677
CAS RN: 3096-71-7
M. Wt: 137.18 g/mol
InChI Key: JSWVCUXQICMATE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2,5-dimethylphenol involves various chemical reactions, often involving photoreactions and interactions with other chemical entities. For instance, 2,5-Dimethylphenacyl carbamates have been synthesized and studied for their photoreactive properties, releasing free amines upon irradiation in different solvents (Kammari et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds related to 4-Amino-2,5-dimethylphenol, such as dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides, has been investigated through X-ray single crystal diffraction. These studies provide insight into the molecular arrangement and steric hindrance effects within the compound's structure (Rublova et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds involve interactions with various chemical groups. For example, tris(4-amino-2,6-dimethylphenyl)borane and related triarylboranes have been synthesized and their reactivity with amino groups has been explored to extend the π-conjugated system, indicating a range of possible chemical reactions (Yoshino et al., 2013).

Physical Properties Analysis

The physical properties of these compounds can be complex. For instance, the synthesis and properties of fluorinated polyimides derived from diamines such as 1,1-bis(4-amino-3,5-dimethylphenyl)-1-(3,4,5-trifluorophenyl)-2,2,2-trifluoroethane exhibit unique physical properties like solubility and thermal stability (Zhao et al., 2009).

Scientific Research Applications

Polymer Synthesis

4-Amino-2,5-dimethylphenol plays a crucial role in polymer chemistry. For instance, it's been used in studies exploring catalyst systems for polymerizing 2,6-dimethylphenol, where aromatic amine ligands like 4-aminopyridine, combined with copper(I) chloride, have demonstrated efficiency in synthesizing poly(2,6-dimethyl-1,4-phenylene ether) (Kim et al., 2018). This kind of polymer is widely used in high-performance engineering plastics, as seen in research involving novel N,O-containing ligands for the copper-catalyzed polymerization of 2,6-dimethylphenol (Guieu et al., 2004).

Chemical Synthesis and Reactions

The compound is significant in the study of chemical reactions. For example, it's used in the Suzuki reaction for synthesizing derivatives of 4-chloro-3,5-dimethyl phenol, which are important in antibacterial applications (Zaooli et al., 2019). Its reactivity has been explored in the context of allergic contact dermatitis, where it reacts with amino acids like lysine (Eilstein et al., 2007).

Environmental and Toxicological Studies

4-Amino-2,5-dimethylphenol is also relevant in environmental and toxicological research. It's been examined in studies like the degradation of aromatic organic pollutants using sonochemical methods, providing insights into effective environmental remediation techniques (Goskonda et al., 2002). Another study explored its effects on Ca2+ movement and viability in human prostate cancer cells, shedding light on its biological interactions and potential impacts on cell physiology (Wang et al., 2016).

Electrochemical and Photophysical Applications

The compound finds use in electrochemical and photophysical studies. For example, it's been part of research on the anodic oxidation of phenols, leading to the formation of novel pentacyclic scaffolds, which are relevant in material science and organic synthesis (Malkowsky et al., 2006). Also, its derivatives have been investigated as photoremovable protecting groups for amines and amino acids, highlighting its utility in photochemical applications (Kammari et al., 2007).

Biodegradation and Environmental Protection

Studies have also focused on the biodegradation of 4-Amino-2,5-dimethylphenol, particularly its use as a monomer in plastics. Research on microbial degradation by strains like Mycobacterium neoaurum has provided insights into potential environmental remediation strategies (Ji et al., 2019).

Safety And Hazards

4-Amino-2,5-dimethylphenol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers Unfortunately, the search results did not provide specific papers related to 4-Amino-2,5-dimethylphenol .

properties

IUPAC Name

4-amino-2,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWVCUXQICMATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30184948
Record name 4-Amino-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-dimethylphenol

CAS RN

3096-71-7
Record name 4-Amino-2,5-dimethylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3096-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,5-dimethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-2,5-dimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30184948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,5-xylenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-2,5-DIMETHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4R93709T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LEEI SMITH, JW Opie - The Journal of Organic Chemistry, 1941 - ACS Publications
The methods of v. Auwers were used in preparing the phenols V and VI. Reduction of the aceto compounds II and IV was also carried out catalyti-cally. No difficulty was experienced in …
Number of citations: 33 pubs.acs.org
WM McLamore - Journal of the American Chemical Society, 1951 - ACS Publications
The second proof of structure for the quinone III proceeded through preparation and oxidation of 4-cyclohexyl-6-aminoresorcinol. This aminoresorcinol could not be obtained by the well-…
Number of citations: 17 pubs.acs.org
G Liu, S Xu, X Wang, Q Jin, X Xu… - … Journal of Food …, 2016 - Wiley Online Library
Tea seed oil is unique to Asia and boasts significant nutritional and health benefits. In this study, the volatile components of tea seed oil from eight major producing areas in China were …
Number of citations: 19 ifst.onlinelibrary.wiley.com
JR Patterson, AP Graves, P Stoy… - Journal of Medicinal …, 2021 - ACS Publications
A series of diarylurea inhibitors of the cardiac-specific kinase TNNI3K were developed to elucidate the biological function of TNNI3K and evaluate TNNI3K as a therapeutic target for the …
Number of citations: 6 pubs.acs.org
JM Benito, E de Jesús, FJ de la Mata, JC Flores… - …, 2006 - ACS Publications
A series of carbosilane dendritic compounds Gn-ONNMe m , containing one (n = 0), four (n = 1), eight (n = 2), or 16 (n = 3) terminal pyridylimine ligands, substituted with m methyl …
Number of citations: 105 pubs.acs.org
RA Hartz, VT Ahuja, AG Arvanitis… - Journal of medicinal …, 2009 - ACS Publications
Evidence suggests that corticotropin-releasing factor-1 (CRF 1 ) receptor antagonists may offer therapeutic potential for the treatment of diseases associated with elevated levels of CRF …
Number of citations: 34 pubs.acs.org
AP Avdeenko, SA Konovalova, ON Ludchenko… - Russian Journal of …, 2011 - Springer
New N-acetyl-1,4-benzoquinone monoimines alkyl-substituted in the quinoid ring were synthesized. The hydrohalogenation of N-acetyl(aroyl)-1,4-benzoquinone monoimines proceeds …
Number of citations: 13 link.springer.com
D Matsuda, Y Kobashi, A Mikami, M Kawamura… - Bioorganic & Medicinal …, 2017 - Elsevier
We previously reported a novel series of 1H-pyrazolo[3,4-c]pyridine derivatives and the identification of compound 4b as a highly potent GPR119 agonist. However, the advancement of …
Number of citations: 16 www.sciencedirect.com
JM Benito, E de Jesús, FJ de la Mata… - Chemical …, 2005 - pubs.rsc.org
Carbosilane dendrimers Gn–[(ONNMe2)NiBr2]m, containing up to sixteen terminal pyridylimine nickel complexes, have been studied as catalysts for polymerization of ethylene; the …
Number of citations: 35 pubs.rsc.org
JC Fishbein, RA McClelland - Canadian journal of chemistry, 1996 - cdnsciencepub.com
Opérant à force ionique constante (NaClO 4 ) en présence de quantités variables de NaBr et de NaCl, on a étudié les réactions d'addition de cinq arylhydroxylamines (Ar = 2,6-Me 2 C 6 …
Number of citations: 47 cdnsciencepub.com

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